![molecular formula C15H14BrN3 B5659472 (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5659472.png)
(4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine
Descripción general
Descripción
(4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry and drug development. In
Mecanismo De Acción
The mechanism of action of (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is not yet fully understood, but it is believed to exert its antiproliferative and neuroprotective effects through the inhibition of specific enzymes and proteins involved in cell growth and survival pathways.
Biochemical and Physiological Effects
(4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. It has also been found to inhibit the activity of specific kinases and transcription factors involved in cell growth and survival pathways. In neurodegenerative disease models, (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been shown to protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is its relatively simple synthesis method, which allows for easy production and testing in the laboratory. However, its low solubility in water can make it challenging to work with in certain experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine.
Direcciones Futuras
For (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine research include further investigation into its mechanism of action and potential therapeutic applications, as well as the development of more soluble analogs for improved efficacy and ease of use in laboratory experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine.
Métodos De Síntesis
The synthesis of (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine involves the reaction of 4-bromobenzaldehyde with 1-methyl-1H-benzimidazole-2-methanamine in the presence of a reducing agent such as sodium borohydride. The reaction yields (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine as a white solid with a melting point of 174-176°C.
Aplicaciones Científicas De Investigación
(4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been studied for its potential applications in medicinal chemistry as a potential drug candidate. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3/c1-19-14-5-3-2-4-13(14)18-15(19)10-17-12-8-6-11(16)7-9-12/h2-9,17H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMPPXDFGMIGTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320258 | |
Record name | 4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666832 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
331851-46-8 | |
Record name | 4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.